![molecular formula C12H13O3P B12571424 [1-(Naphthalen-2-yl)ethyl]phosphonic acid CAS No. 478490-59-4](/img/structure/B12571424.png)
[1-(Naphthalen-2-yl)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Naphthalen-2-yl)ethyl]phosphonic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Naphthalen-2-yl)ethyl]phosphonic acid typically involves the reaction of naphthalene derivatives with phosphonic acid precursors. One common method is the Michaelis-Arbuzov reaction, where a naphthalene derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[1-(Naphthalen-2-yl)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like THF .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications in research and industry .
Aplicaciones Científicas De Investigación
[1-(Naphthalen-2-yl)ethyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the study of enzyme inhibitors and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1-(Naphthalen-2-yl)ethyl]phosphonic acid include other naphthalene derivatives and phosphonic acid analogs, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Alkali metal naphthalenides like lithium naphthalenide and sodium naphthalenide
Uniqueness
The uniqueness of this compound lies in its structural properties, which combine the aromatic naphthalene ring with the reactive phosphonic acid group.
Propiedades
Número CAS |
478490-59-4 |
|---|---|
Fórmula molecular |
C12H13O3P |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylethylphosphonic acid |
InChI |
InChI=1S/C12H13O3P/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H2,13,14,15) |
Clave InChI |
BEIBOGJDGMTXTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


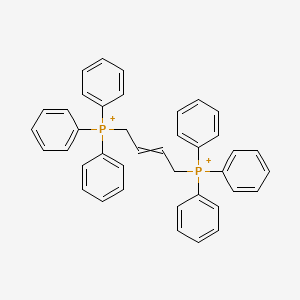

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
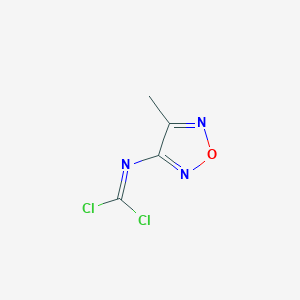
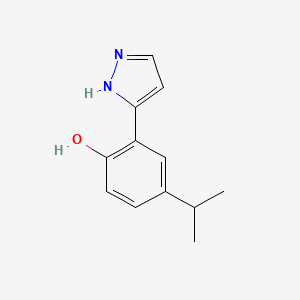
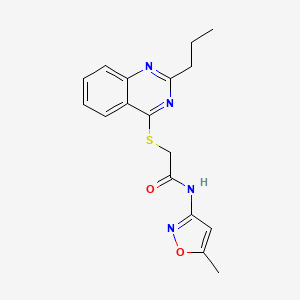
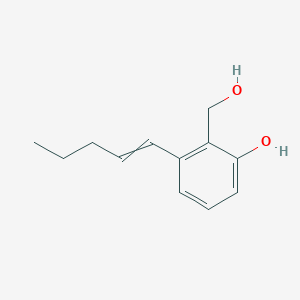
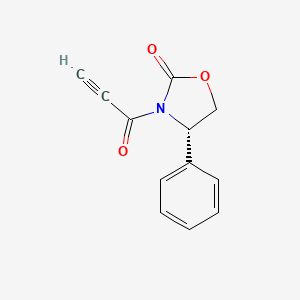
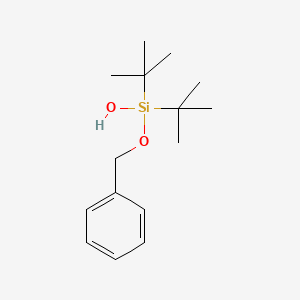
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
